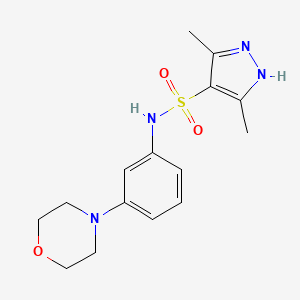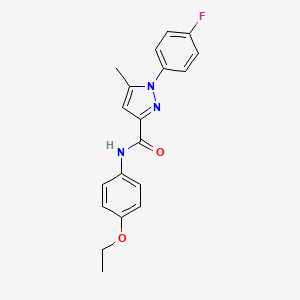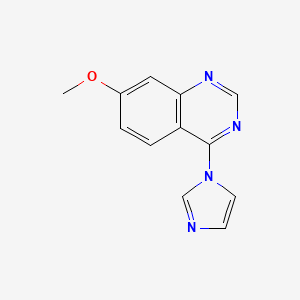
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide, also known as CPP-115, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of GABA aminotransferase inhibitors and has shown promising results in the treatment of various neurological disorders.
Mecanismo De Acción
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which helps to reduce the excitability of neurons and prevent seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. These include an increase in the levels of GABA, a decrease in the levels of glutamate, and a reduction in the activity of the enzyme glutamate decarboxylase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide for lab experiments is its high potency and selectivity for GABA aminotransferase. This makes it an ideal tool for studying the role of GABA in the brain and for developing new treatments for neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are a number of future directions for research on 1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide. One area of interest is the development of new formulations of the drug that are more soluble in water and easier to work with in lab experiments. Another area of interest is the exploration of the potential therapeutic applications of this compound in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to better understand the long-term effects of this compound on the brain and to develop strategies for minimizing any potential side effects.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide involves the reaction of 4-fluorobenzylamine with 4-cyanopyridine, followed by a ring-closing metathesis reaction to form the cyclobutane ring. The resulting compound is then treated with a carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. The compound works by increasing the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which helps to reduce the excitability of neurons and prevent seizures.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-13-4-2-12(3-5-13)16(8-1-9-16)15(20)19-14-6-10-18-11-7-14/h2-7,10-11H,1,8-9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKVHYIVFHSBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)F)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B6638619.png)

![5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6638629.png)
![N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide](/img/structure/B6638633.png)
![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
![2-[(E)-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B6638647.png)
![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)




![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)

